molecular formula C18H17ClN2O3 B1441908 2-(6-Methoxy-2-methyl-quinolin-4-ylamino)-benzoic acid hydrochloride CAS No. 1354543-09-1

2-(6-Methoxy-2-methyl-quinolin-4-ylamino)-benzoic acid hydrochloride

Cat. No. B1441908
M. Wt: 344.8 g/mol
InChI Key: ITKSZSGHYAHOAE-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-methyl-quinolin-4-ylamino)-benzoic acid hydrochloride (MMBQH) is a synthetic compound with a wide range of applications in the field of scientific research. It is a quinoline derivative that has been studied in both in vitro and in vivo models. MMBQH has been used in a variety of applications, ranging from biochemical and physiological studies to drug development and toxicology.

Scientific Research Applications

Fluorescent Properties and Synthesis

2-(6-Methoxy-2-methyl-quinolin-4-ylamino)-benzoic acid hydrochloride has been studied for its synthesis and fluorescent properties. The compound was synthesized by reacting substituted 4-chloro-2-methylquinolines with aminobenzoic acids. Intramolecular cyclization of this compound in sulfuric acid yielded naphthyridines, highlighting its potential in developing fluorescent materials (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

Coordination Polymers and Gas Sensing

The compound has been employed in creating metal complexes and coordination polymers with notable structures and properties. These structures include one-dimensional zig-zag chains and two-dimensional coordination polymers, exhibiting strong fluorescence emission at room temperature. This has implications for gas sensing applications (Rad et al., 2016).

Zinc(II) Sensing in Biological Systems

Another application of this compound is in the creation of Zn(II) sensors. Derivatives of the compound have been developed to detect Zn(II) in biological systems, showcasing high selectivity and reversibility. This application is particularly valuable in biomedical research for tracking zinc levels in cells (Nolan et al., 2005).

Antifungal Properties

The compound has also been explored in the field of antifungal research. A study synthesized a complex of this compound with dibutyltin(IV) and tested its in vitro antifungal properties. This highlights its potential use in developing new antifungal agents (Roy & De, 2021).

pH Sensing

Additionally, this compound has been used to develop a fluorescent chemosensor for pH. The synthesized compound exhibited strong intensity at low pH and was capable of detecting pH changes in various mediums, indicating its usefulness in pH monitoring (Halder, Hazra, & Roy, 2018).

properties

IUPAC Name

2-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3.ClH/c1-11-9-17(14-10-12(23-2)7-8-16(14)19-11)20-15-6-4-3-5-13(15)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSZSGHYAHOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxy-2-methyl-quinolin-4-ylamino)-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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